5-Methylpyrrolidin-3-ol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One classical method for preparing five-membered heterocycles like pyrrolidines is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) . This reaction is responsible for the regio- and stereoselectivity of the product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
5-Methylpyrrolidin-3-ol hydrochloride has several scientific research applications:
Pharmacological Profiles and Drug Synthesis: The compound shows potential in developing pharmacologically active compounds.
Chemical Synthesis and Material Science: The compound is a key intermediate in synthesizing complex organic molecules.
Novel Drug Delivery Systems: The compound and its derivatives have been explored for novel drug delivery systems, such as spray-dried microspheres for nasal drug delivery.
Advanced Material Applications: Derivatives of this compound have been applied in materials science, including the synthesis and characterization of Schiff bases used as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyrrolidine derivatives have been shown to interact with serotonergic pathways, particularly as 5-HT (2A) receptor antagonists. This interaction can inhibit platelet aggregation and offer potential therapeutic benefits in cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride: This compound has a similar structure and molecular formula but differs in stereochemistry.
Pyrrolone and Pyrrolidinone Derivatives: These compounds are five-membered heterocycles with similar pharmacological profiles and applications.
Uniqueness
Properties
IUPAC Name |
5-methylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDRILWPNPXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-92-0 |
Source
|
Record name | 5-methylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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